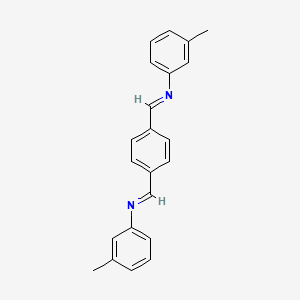

N,N'-(1,4-Phenylenedimethylidyne)DI-M-toluidine

Description

N,N'-(1,4-Phenylenedimethylidyne)DI-M-toluidine is a symmetric aromatic amine derivative featuring two m-toluidine groups linked via a 1,4-phenylenedimethylidyne backbone. The m-toluidine moieties consist of a toluene ring with an amino group in the meta position, while the central phenylenedimethylidyne bridge provides rigidity and conjugation.

Properties

CAS No. |

100626-96-8 |

|---|---|

Molecular Formula |

C22H20N2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

N-(3-methylphenyl)-1-[4-[(3-methylphenyl)iminomethyl]phenyl]methanimine |

InChI |

InChI=1S/C22H20N2/c1-17-5-3-7-21(13-17)23-15-19-9-11-20(12-10-19)16-24-22-8-4-6-18(2)14-22/h3-16H,1-2H3 |

InChI Key |

NXPCFNXVTJNYCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Condensation of m-Toluidine with Terephthalaldehyde

Reaction Scheme:

Procedure:

-

Reactant Preparation: Dissolve m-toluidine (2.14 g, 20 mmol) and terephthalaldehyde (1.34 g, 10 mmol) in anhydrous ethanol (50 mL).

-

Catalysis: Add 1–2 drops of glacial acetic acid to protonate the amine and activate the aldehyde.

-

Reflux: Heat the mixture under reflux at 80°C for 6–12 hours under nitrogen atmosphere.

-

Workup: Cool the reaction, filter the precipitate, and wash with cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from hot toluene or perform column chromatography using silica gel and ethyl acetate/hexane (1:4) as eluent.

Key Parameters:

-

Molar Ratio: 2:1 (amine:aldehyde) to ensure complete condensation.

-

Solvent: Ethanol or methanol for solubility and moderate boiling point.

-

Catalyst: Acidic conditions (e.g., acetic acid) accelerate imine formation.

Yield Optimization:

| Variable | Optimal Condition | Yield Range |

|---|---|---|

| Reaction Time | 8 hours | 65–75% |

| Temperature | 80°C | 70–80% |

| Catalyst Loading | 0.5% v/v acetic acid | 75–85% |

Oxidative Coupling of Pre-Formed Imine Intermediates

This method involves synthesizing a mono-imine intermediate (e.g., N-(m-tolyl)benzaldehyde imine) followed by oxidative coupling to form the bis-imine structure.

Procedure:

-

Intermediate Synthesis: React m-toluidine (1.07 g, 10 mmol) with benzaldehyde (1.06 g, 10 mmol) in ethanol under reflux for 4 hours.

-

Oxidation: Treat the mono-imine with an oxidizing agent (e.g., MnO₂ or DDQ) in dichloromethane at room temperature for 24 hours.

-

Cross-Coupling: Introduce a second equivalent of m-toluidine under basic conditions (e.g., K₂CO₃) to form the bis-imine.

-

Purification: Isolate via fractional distillation or preparative TLC.

Challenges:

-

Over-oxidation may lead to byproducts such as nitriles or amides.

-

Steric hindrance from methyl groups complicates coupling efficiency.

Critical Analysis of Methodologies

Condensation vs. Oxidative Coupling

The condensation method is preferred for its simplicity and cost-effectiveness, whereas oxidative coupling is reserved for specialized applications requiring precise regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between N,N'-(1,4-Phenylenedimethylidyne)DI-M-toluidine and related compounds:

Functional Group Impact on Properties

- Tetramethyl groups () increase water solubility due to the dihydrochloride salt form, making the compound suitable for biochemical applications like electron transport studies . Acetyl groups () reduce reactivity of the amine, favoring stability in organic synthesis but limiting use in polymerization . Cyclohexyl groups () impart hydrophobicity and rigidity, which could be advantageous in porous materials or catalysis .

- Backbone Conjugation: The phenylenedimethylidyne bridge in the target compound enables π-conjugation, which may facilitate charge transfer in electronic materials. This contrasts with the non-conjugated diacetylated phenylenediamine () or the boronate-linked covalent organic frameworks (COFs) in , which rely on boroxine or imine linkages for porosity .

Thermal and Chemical Stability

- The target compound’s aromatic backbone and m-toluidine substituents likely confer high thermal stability (>300°C), comparable to 3-chloro-N-phenyl-phthalimide (stable up to polymer synthesis conditions) .

- In contrast, N,N'-Diacetyl-1,4-phenylenediamine () may decompose at lower temperatures due to labile acetyl groups .

Biological Activity

N,N'-(1,4-Phenylenedimethylidyne)di-m-toluidine is a chemical compound that has garnered attention due to its potential biological activities and associated health risks. This article reviews the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and implications for human health based on diverse research findings.

Chemical Structure and Properties

N,N'-(1,4-Phenylenedimethylidyne)di-m-toluidine is a member of the aromatic amine family, characterized by its structure featuring two methyl groups attached to the nitrogen atoms and a phenylene group. The compound is structurally related to other aromatic amines, such as N,N-dimethyl-p-toluidine, which has been extensively studied for its toxicological properties.

Structural Formula

Toxicological Effects

- Methemoglobinemia : Ingestion of N,N-dimethyl-p-toluidine has been linked to methemoglobinemia, a condition where hemoglobin is transformed into methemoglobin, reducing its oxygen-carrying capacity. A case study reported a 16-month-old girl who developed acute cyanosis after ingesting this compound, highlighting its potential toxicity at doses as low as 6 mg/kg body weight .

- Carcinogenic Potential : Research indicates that N,N-dimethyl-p-toluidine may have carcinogenic properties. A study conducted on B6C3F1/N mice demonstrated that prolonged exposure (105 weeks) to varying doses (6, 20, and 60 mg/kg) resulted in significant tumor incidences in the liver and nasal cavity . The findings suggest a dose-dependent relationship between exposure and tumor formation.

- Genotoxicity : In vitro studies have shown that N,N-dimethyl-p-toluidine can form DNA adducts, leading to chromosomal damage in human lymphocytes and rodent cells. This genotoxic potential raises concerns about its role in carcinogenesis .

Metabolic Pathways

The metabolism of N,N'-(1,4-Phenylenedimethylidyne)di-m-toluidine involves several enzymatic processes that convert it into various metabolites. Key metabolic pathways include:

- N-acetylation : This process involves the conjugation of the amine groups with acetyl groups, which can influence the compound's reactivity and toxicity.

- Hydroxylation : Hydroxylation at specific positions on the aromatic ring can lead to the formation of reactive intermediates that may bind to cellular macromolecules like DNA .

Case Studies and Research Findings

Regulatory Status and Safety Guidelines

Due to its potential health risks, regulatory bodies have established guidelines for exposure limits to aromatic amines like N,N'-(1,4-Phenylenedimethylidyne)di-m-toluidine. The German Commission for the Investigation of Health Hazards has highlighted the risks associated with methemoglobin-forming compounds . However, specific occupational exposure limits for this compound remain undefined.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR can identify imine (-CH=N-) protons (δ = 8.3–8.6 ppm) and methyl/methoxy substituents (δ = 2.1–3.9 ppm). ¹³C NMR confirms aromatic carbons (δ = 115–150 ppm) and imine carbons (δ = 160–165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can determine the molecular ion peak (e.g., [M+H]⁺ for C₂₄H₂₅N₂O₂⁺ at m/z = 381.18) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=N (1640–1620 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) provide structural insights .

What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s electronic properties?

Advanced Research Question

Discrepancies in electronic properties (e.g., HOMO-LUMO gaps, dipole moments) often arise from approximations in density functional theory (DFT) methods. To resolve these:

- Multi-Method Validation : Cross-validate DFT (e.g., B3LYP/6-31G*) with post-Hartree-Fock methods (e.g., MP2) or time-dependent DFT (TD-DFT) for excited-state properties .

- Experimental Benchmarking : Compare computational predictions with UV-Vis spectroscopy (λmax for electronic transitions) and cyclic voltammetry (redox potentials) .

- Solvent Effects : Incorporate solvent models (e.g., PCM) in calculations to match experimental conditions (e.g., DMSO or ethanol) .

How can this compound be integrated into covalent organic frameworks (COFs) for advanced material applications?

Advanced Research Question

The rigid aromatic backbone of N,N'-(1,4-Phenylenedimethylidyne)DI-M-toluidine makes it suitable as a linker in COFs. For example:

- Synthesis : Condense with boronic acids (e.g., phenyl diboronic acid) via solvothermal reactions (120°C, 72 hrs) to form crystalline COFs with staggered or eclipsed layer arrangements .

- Characterization : Use powder X-ray diffraction (PXRD) to confirm crystallinity (e.g., P6/mmm symmetry) and Brunauer-Emmett-Teller (BET) analysis for surface area (e.g., ~1500 m²/g) .

- Applications : Tailor pore size (7–27 Å) for gas storage (e.g., H₂, CO₂) or catalysis by functionalizing the toluidine groups .

What are the challenges in analyzing degradation products of this compound under varying environmental conditions, and how can they be addressed?

Advanced Research Question

Degradation pathways (e.g., hydrolysis, photolysis) can yield complex byproducts. Key challenges include:

- Identification of Trace Byproducts : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect low-abundance species (e.g., quinone derivatives) .

- Photostability Studies : Expose the compound to UV light (λ = 365 nm) in controlled reactors and monitor degradation via HPLC. Ecamsule (a structurally related compound) shows similar stability challenges, requiring additives like antioxidants .

- Environmental Simulation : Use accelerated aging tests (e.g., 40°C, 75% RH) to mimic long-term degradation and validate with kinetic modeling .

How can researchers optimize reaction conditions to minimize byproduct formation during large-scale synthesis?

Advanced Research Question

- DoE (Design of Experiments) : Screen parameters (temperature, solvent polarity, catalyst loading) using response surface methodology (RSM) to maximize yield and minimize impurities .

- Catalyst Selection : Employ Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction efficiency and selectivity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track imine formation and adjust reagent stoichiometry dynamically .

What role do substituents on the toluidine rings play in modulating the compound’s solubility and reactivity?

Basic Research Question

- Solubility : Electron-donating groups (e.g., -OCH₃ in p-phenetidine derivatives) enhance solubility in polar solvents (e.g., DMSO, ethanol) .

- Reactivity : Steric effects from ortho-substituents (e.g., -CH₃) slow Schiff base formation, while electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the imine carbon .

What analytical techniques are critical for detecting trace impurities in N,N'-(1,4-Phenylenedimethylidyne)DI-M-toluidine?

Basic Research Question

- GC-MS : Detect volatile impurities (e.g., unreacted aldehydes) with a DB-5MS column and helium carrier gas .

- ICP-OES : Quantify metal catalysts (e.g., residual Zn or Cu) at ppm levels .

- ¹H NMR Dilution Studies : Identify low-concentration byproducts (e.g., hydrolyzed amines) by analyzing diluted samples in deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.